molecular formula C27H25NO B1612325 [1,1'-Biphenyl]-4-amine, 4'-methoxy-N,N-bis(4-methylphenyl)- CAS No. 129119-41-1

[1,1'-Biphenyl]-4-amine, 4'-methoxy-N,N-bis(4-methylphenyl)-

Cat. No. B1612325
M. Wt: 379.5 g/mol
InChI Key: FQZMLPQAHGJJMZ-UHFFFAOYSA-N
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Description

“[1,1’-Biphenyl]-4-amine, 4’-methoxy-N,N-bis(4-methylphenyl)-” is a type of tetra-aryl biphenyl diamine hole transport material . It has been used in the fabrication of perovskite cells .


Synthesis Analysis

A mixture of P-MOTPA and N, N ′-diphenyl- N, N ′-bis (4-methylphenyl)-1,4-phenylenediamine can be condensed with paraldehyde to synthesize arylamine polymers .


Molecular Structure Analysis

The molecular formula of “[1,1’-Biphenyl]-4-amine, 4’-methoxy-N,N-bis(4-methylphenyl)-” is C21H21N . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

“[1,1’-Biphenyl]-4-amine, 4’-methoxy-N,N-bis(4-methylphenyl)-” can be used in the fabrication of perovskite cells . It is also involved in the synthesis of arylamine polymers .


Physical And Chemical Properties Analysis

The molecular weight of “[1,1’-Biphenyl]-4-amine, 4’-methoxy-N,N-bis(4-methylphenyl)-” is 287.3981 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Intervalence Charge Transfer

Research on compounds similar to "[1,1'-Biphenyl]-4-amine, 4'-methoxy-N,N-bis(4-methylphenyl)-" has shown that they exhibit interesting properties related to intervalence charge transfer (IVCT). These properties are crucial for understanding electron transfer in mixed-valence systems, which is fundamental for designing molecular electronic devices and materials with tunable electronic properties. For instance, Barlow et al. (2005) studied the IVCT in bis(triarylamines) linked with vinylene and phenylene-vinylene bridges, indicating potential applications in molecular electronics and photonics due to their electronic coupling and solvatochromic behaviors (Barlow et al., 2005).

Polymeric Materials

Another area of application involves the development of novel polymeric materials. For example, Kurata et al. (2007) discussed the synthesis of a polyphenylenevinylene derivative with triarylamine pendant groups, showcasing its reversible redox properties and potential as a high-spin polyradical material. This suggests its utility in creating new materials for organic electronics, specifically in areas like spintronics and as hole-transport layers in organic light-emitting diodes (OLEDs) or solar cells (Kurata et al., 2007).

Magnetic Materials

The synthesis and study of poly[bis(4-methoxyphenyl)aminiumacetylene]s by Murata et al. (2005) reveal applications in the development of magnetic materials. These compounds, through their unique structure, exhibit high-spin states, making them suitable for applications in magnetic storage devices and magneto-optical systems (Murata et al., 2005).

Chemical Sensing and Corrosion Inhibition

Compounds with similar structures are also studied for their potential in chemical sensing and as corrosion inhibitors. For instance, the study of bipyrazolic type organic compounds by Chetouani et al. (2005) demonstrates their efficacy in inhibiting corrosion of metals in acidic media. Such research is vital for developing new materials that protect industrial equipment and infrastructure from corrosion-related damage (Chetouani et al., 2005).

properties

IUPAC Name

N-[4-(4-methoxyphenyl)phenyl]-4-methyl-N-(4-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO/c1-20-4-12-24(13-5-20)28(25-14-6-21(2)7-15-25)26-16-8-22(9-17-26)23-10-18-27(29-3)19-11-23/h4-19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZMLPQAHGJJMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620455
Record name 4'-Methoxy-N,N-bis(4-methylphenyl)[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Biphenyl]-4-amine, 4'-methoxy-N,N-bis(4-methylphenyl)-

CAS RN

129119-41-1
Record name 4'-Methoxy-N,N-bis(4-methylphenyl)[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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